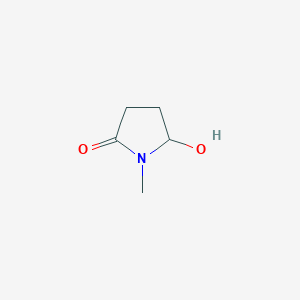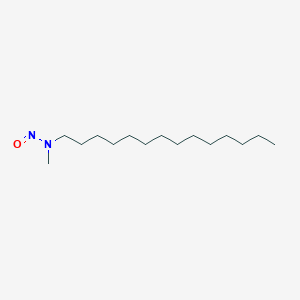
5-Hydroxy-1-methylpyrrolidin-2-one
Overview
Description
5-Hydroxy-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
5-Hydroxy-1-methylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids , suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s known that when treated with o2 at 75 °c, n-methylpyrrolidinone is converted into the corresponding hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one . Oxygen atom transfer from the hydroperoxide to the phosphine produces the amido alcohol intermediate, this compound .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with pyrrolidin-2-one derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is stable at temperatures as low as -10°c , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Cellular Effects
It is known that pyrrolidin-2-one, a related compound, is present in both natural and synthetic compounds and has diverse and prominent biological, agrochemical, and synthetic applications
Molecular Mechanism
It is known that N-methylpyrrolidin-2-one is produced industrially by a typical ester-to-amide conversion, by treating gamma-butyrolactone with methylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-1-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters with methylamine . This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reductive amination using sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Major Products:
Oxidation: 5-Hydroperoxy-1-methylpyrrolidin-2-one.
Reduction: N-Methylsuccinimide.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
5-Hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research :
Chemistry: It serves as a reagent in organic synthesis and a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features but different functional properties.
5-Hydroxy-2-pyrrolidinone: Another pyrrolidinone derivative with distinct biological activities.
Uniqueness: 5-Hydroxy-1-methylpyrrolidin-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives .
Properties
IUPAC Name |
5-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHYULORNYSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423780 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41194-00-7 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Hydroxy-1-methylpyrrolidin-2-one in the catalytic cycle described in the paper?
A1: this compound acts as a crucial intermediate in the catalytic cycle. [] The cycle begins with 5-hydroperoxy-1-methylpyrrolidin-2-one transferring an oxygen atom to a substrate (e.g., triphenylphosphine). This transfer generates this compound as a byproduct. In the presence of oxygen, this intermediate is rapidly oxidized back to the hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one, thereby completing the catalytic cycle. [] This regeneration of the hydroperoxide is essential for continuous substrate oxidation.
Q2: How is the formation of this compound confirmed in the research?
A2: The researchers studied the oxidation of triphenylphosphine (PPh3) to triphenylphosphine oxide (OPPh3) using the described catalytic system. [] They observed the formation of this compound alongside OPPh3, confirming its role as an intermediate in the oxygen atom transfer process from the hydroperoxide to the substrate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)







![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)

![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)


